Jak-IN-26 Cellular STAT3 Phosphorylation Inhibition Potency in Jurkat Cells
Jak-IN-26 inhibits IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with an IC50 of 17.2 nM . This assay measures functional pathway inhibition downstream of JAK activation, providing a cellular context for compound activity . Note: Direct biochemical IC50 values against isolated JAK1, JAK2, JAK3, or TYK2 kinase domains are not available in the public domain for this compound. Direct head-to-head comparisons with reference inhibitors in the same cellular assay system are also not available [1]. Without isoform-specific biochemical data, the relative selectivity of Jak-IN-26 across the JAK family cannot be established, nor can its potency be directly compared to inhibitors characterized in cell-free kinase assays.
| Evidence Dimension | Inhibition of IFN-α2B-induced STAT3 phosphorylation (cellular functional assay) |
|---|---|
| Target Compound Data | IC50 = 17.2 nM |
| Comparator Or Baseline | Reference JAK inhibitors (ruxolitinib, tofacitinib, baricitinib) have reported biochemical IC50 values ranging from 0.78 nM to 71 nM across JAK isoforms; cross-study direct comparison to Jak-IN-26 is not valid due to differing assay formats |
| Quantified Difference | Not applicable; cross-study comparison invalid due to assay format mismatch |
| Conditions | Jurkat T-cell leukemia line; stimulation with IFN-α2B; measurement of phospho-STAT3 levels |
Why This Matters
This data confirms target engagement in a cellular context, but the absence of isoform selectivity data limits procurement decisions to applications where pan-JAK cellular activity is sufficient.
- [1] PubChem. JAK-IN-26 (CID 155279359). Biological Test Results. View Source
